molecular formula C20H22N4O2S B2921715 N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361739-92-4

N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2921715
M. Wt: 382.48
InChI Key: VTYPKDPOQUFRMV-UHFFFAOYSA-N
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Description

5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine is a compound used for pharmaceutical testing . It’s available for purchase from various suppliers .


Molecular Structure Analysis

The molecular weight of 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine is 217.29 . The InChI code is 1S/C11H11N3S/c12-10-14-13-9(15-10)11(6-7-11)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,12,14) .


Physical And Chemical Properties Analysis

The compound 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine is a powder at room temperature . More specific physical and chemical properties were not available in the sources I found .

Safety And Hazards

The compound 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . The specific hazard statements associated with this compound are H302, H315, H319, and H335 .

Future Directions

1,3,4-Thiadiazole derivatives, including 5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-amine, have shown significant therapeutic potential . They have a wide range of therapeutic activities, including antimicrobial, antifungal, antimycobacterial, analgesic, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and anti-leishmanial activities . Therefore, these compounds could be promising candidates for future drug development.

properties

IUPAC Name

N-[5-(1-phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-2-16(25)24-12-8-14(9-13-24)17(26)21-19-23-22-18(27-19)20(10-11-20)15-6-4-3-5-7-15/h2-7,14H,1,8-13H2,(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTYPKDPOQUFRMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(1-Phenylcyclopropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide

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